molecular formula C18H16N2O2S B3127519 Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate CAS No. 338417-99-5

Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate

Cat. No.: B3127519
CAS No.: 338417-99-5
M. Wt: 324.4 g/mol
InChI Key: AFQMMBOQZXDBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate can be compared with other similar compounds, such as:

  • Methyl 2-[(4-phenyl-1-phthalazinyl)sulfanyl]acetate
  • Methyl 2-[(4-methyl-1-phthalazinyl)sulfanyl]acetate
  • Methyl 2-[(4-ethyl-1-phthalazinyl)sulfanyl]acetate

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and reactivity . This compound is unique due to its benzyl group, which can influence its interactions and applications .

Properties

IUPAC Name

methyl 2-(4-benzylphthalazin-1-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17(21)12-23-18-15-10-6-5-9-14(15)16(19-20-18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQMMBOQZXDBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.